molecular formula C15H16N4O4S B2736147 Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 333410-74-5

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2736147
CAS No.: 333410-74-5
M. Wt: 348.38
InChI Key: VBXXUIACEQHQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C15H15N3O4S. It is known for its unique structure, which includes a pyrimidine ring, an amino group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-6-hydroxypyrimidine, which is then reacted with thioacetic acid to form the corresponding thioester. This intermediate is subsequently coupled with ethyl 4-aminobenzoate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the pyrimidine ring.

    4-amino-6-hydroxypyrimidine: Contains the pyrimidine ring and amino group but lacks the benzoate ester.

    Thioacetic acid: A precursor in the synthesis of the target compound.

Uniqueness

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its combination of a pyrimidine ring, amino group, and benzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)17-13(21)8-24-15-18-11(16)7-12(20)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H3,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXUIACEQHQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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